Cas no 1396802-83-7 (N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide
- F5822-2428
- N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide
- AKOS024519619
- 1396802-83-7
- VU0521432-1
- N-(1,3-benzodioxol-5-yl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide
-
- インチ: 1S/C18H22N4O3/c1-13-19-6-9-22(13)11-14-4-7-21(8-5-14)18(23)20-15-2-3-16-17(10-15)25-12-24-16/h2-3,6,9-10,14H,4-5,7-8,11-12H2,1H3,(H,20,23)
- InChIKey: HMZWOPZGHKUBCM-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1=CC=C2C(=C1)OCO2)N1CCC(CN2C=CN=C2C)CC1
計算された属性
- せいみつぶんしりょう: 342.16919058g/mol
- どういたいしつりょう: 342.16919058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 68.6Ų
N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5822-2428-10mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5822-2428-5mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5822-2428-30mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5822-2428-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5822-2428-2mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5822-2428-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5822-2428-4mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5822-2428-25mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5822-2428-1mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5822-2428-3mg |
N-(2H-1,3-benzodioxol-5-yl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide |
1396802-83-7 | 3mg |
$94.5 | 2023-09-09 |
N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamideに関する追加情報
Introduction to N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide (CAS No. 1396802-83-7)
N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1396802-83-7, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key pharmacophoric elements that make it a compelling subject for research, particularly in the context of modern medicinal chemistry.
The core structure of this compound features a piperidine ring linked to a benzodioxole moiety and an imidazole ring. The benzodioxole moiety, also known as an oxygenated dibenzo-p-dioxin derivative, is known for its presence in various bioactive natural products and synthetic molecules. Its role in this compound likely contributes to its binding affinity and interaction with biological targets. The imidazole ring, on the other hand, is a common pharmacophore in drug design, known for its ability to engage with biological receptors and enzymes due to its hydrogen bond-donating and -accepting capabilities.
The presence of the 2-methyl-1H-imidazol-1-yl substituent adds another layer of complexity to the molecule. This group not only enhances the compound's solubility and bioavailability but also influences its electronic properties, which can be critical for its interaction with biological targets. The overall architecture of N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide suggests that it may exhibit multiple modes of action, making it a versatile tool for therapeutic intervention.
In recent years, there has been growing interest in the development of molecules that can modulate multiple biological pathways simultaneously. This approach has shown promise in treating complex diseases by addressing multiple aspects of pathology. N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-yl)methylpiperidine-1-carboxamide fits well within this paradigm, as its structural features suggest potential activity across various therapeutic areas.
The benzodioxole moiety has been implicated in the activity of several known drugs, particularly those targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it an attractive scaffold for developing new treatments for neurological conditions. The imidazole ring's role in this context is likely to contribute to the compound's ability to interact with neurotransmitter receptors and ion channels, potentially leading to effects on mood regulation, pain perception, and cognitive function.
Furthermore, the piperidine ring is a common component in many pharmacologically active compounds due to its ability to enhance metabolic stability and binding affinity. In N-(2H-1,3-benzodioxol-5-yl)-4-(2-methyl-1H-imidazol-1-y)methylpiperidine-1-carboxamide, this group likely serves as a crucial anchor point for interactions with biological targets, contributing to the compound's overall efficacy.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of each substituent must be carefully controlled to maintain the integrity of the desired structure. Advances in synthetic methodologies have made it possible to construct complex molecules like N-(2H- 1 ,3-benzodioxol - 5 -yl )-4-(2-methyl - 1 H - imidazol - 1 - yl )methylpiperidine - 1 - carboxamide more efficiently than ever before, which has accelerated the pace of drug discovery.
In recent years, computational methods have become increasingly important in the design and optimization of pharmaceutical compounds. Molecular modeling techniques allow researchers to predict how a molecule will interact with biological targets before synthesizing it in the lab. This approach can significantly reduce the time and resources required for drug development by identifying promising candidates early in the process. N-(2H-
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